![molecular formula C16H12F3NO2S B2846212 N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)thiophene-2-carboxamide CAS No. 1421483-97-7](/img/structure/B2846212.png)
N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)thiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)thiophene-2-carboxamide” is a chemical compound that has potential for various scientific applications. When appended to a ligand or pharmacophore through its acid linker, this building block allows for UV light-induced covalent modification of a biological target with potential for downstream applications .
Aplicaciones Científicas De Investigación
Medicinal Chemistry and Drug Design
Theoretical studies have explored the potential of this compound as a drug. Researchers have used quantum chemical calculations to correlate its geometrical structure and total energy with its derivatives. By employing methods such as ab initio (HF), density functional theory (B3LYP), and semi-empirical (AM1, PM3), they aimed to design derivatives with improved pharmacological properties. Theoretical vibrational frequencies, bond lengths, and bond angles were calculated to optimize the compound’s structure. Notably, one derivative (patent 1.5) emerged as a promising candidate relative to fluoxetine, a well-known antidepressant .
Pain Management
Another related compound, 3-[2-Cyano-3-(trifluoromethyl)phenoxy]phenyl-4,4,4-trifluoro-1 , has demonstrated antihyperalgesic and antiallodynic effects against thermal and mechanical stimuli in rat models of chronic neuropathic and inflammatory pain. These findings suggest potential applications in pain management .
Necroptosis Inhibition
A derivative called N-(7-cyano-6-(4-fluoro-3-(2-(3-(trifluoromethyl)phenyl)acetamido)phenoxy)benzo[d]thiazol-2-yl)cyclopropanecarboxamide (TAK-632) has been identified as a potent inhibitor of necroptosis. It targets both receptor-interacting protein kinase 1 (RIPK1) and RIPK3 kinases, making it relevant in cell death research .
Chromatography Stationary Phases
The compound 3,4-Bis(2-Fluoro-5-(trifluoromethyl)phenoxy)phenylmethane (FFMP) has been used as a stationary phase in chromatography. Its unique properties contribute to efficient separation and analysis of various compounds .
Organic Synthesis
Researchers have utilized derivatives of this compound in organic synthesis. For instance, (3S, 5S, 6R)-6-methyl-2-oxo-5-phenyl-1-(2,2,2-trifluoroethyl)piperidin-3-aminium has been employed as an intermediate in chemical reactions .
Mecanismo De Acción
Target of Action
Compounds with similar structures have been found to interact with peripheral sensory trigeminal nerves . These nerves produce a neurotransmitter, a calcitonin gene-related peptide (CGRP) receptor antagonist .
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets, causing changes in the production of neurotransmitters .
Biochemical Pathways
Compounds with similar structures have been found to cause depletion of 5-ht, a neurotransmitter, indicating that it may affect serotonin pathways .
Pharmacokinetics
The physical form of similar compounds is solid , which may influence its absorption and distribution.
Result of Action
Based on its potential interaction with cgrp receptors and serotonin pathways, it may have effects on pain perception and mood regulation .
Action Environment
The reaction conditions such as temperature and m-ratio can affect the conversion rate and selectivity of similar compounds .
Propiedades
IUPAC Name |
N-[4-[3-(trifluoromethyl)phenoxy]but-2-ynyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F3NO2S/c17-16(18,19)12-5-3-6-13(11-12)22-9-2-1-8-20-15(21)14-7-4-10-23-14/h3-7,10-11H,8-9H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSNZPJAHQLLWJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCC#CCNC(=O)C2=CC=CS2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F3NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)thiophene-2-carboxamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.